1-Anilino-3-benzylthiourea

Bradykinin B2 receptor GPCR pharmacology Thiosemicarbazide SAR

1-Anilino-3-benzylthiourea (CAS 27421-90-5) is a N,N′-disubstituted thiosemicarbazide derivative—specifically 4-benzyl-1-phenylthiosemicarbazide—with the molecular formula C14H15N3S and a molecular weight of 257.36 g/mol. Its structure features a thiocarbonyl group (C=S) linked to both an N-phenyl (anilino) moiety and an N-benzyl moiety separated by an additional hydrazine-type N–N bond, distinguishing it from simpler thioureas that lack the extra nitrogen atom.

Molecular Formula C14H15N3S
Molecular Weight 257.36 g/mol
CAS No. 27421-90-5
Cat. No. B6611929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Anilino-3-benzylthiourea
CAS27421-90-5
Molecular FormulaC14H15N3S
Molecular Weight257.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NNC2=CC=CC=C2
InChIInChI=1S/C14H15N3S/c18-14(15-11-12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,15,17,18)
InChIKeyBXIJDLFIMVLRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Anilino-3-benzylthiourea (CAS 27421-90-5): Sourcing Guide for a N,N′-Disubstituted Thiosemicarbazide Research Intermediate


1-Anilino-3-benzylthiourea (CAS 27421-90-5) is a N,N′-disubstituted thiosemicarbazide derivative—specifically 4-benzyl-1-phenylthiosemicarbazide—with the molecular formula C14H15N3S and a molecular weight of 257.36 g/mol [1]. Its structure features a thiocarbonyl group (C=S) linked to both an N-phenyl (anilino) moiety and an N-benzyl moiety separated by an additional hydrazine-type N–N bond, distinguishing it from simpler thioureas that lack the extra nitrogen atom. This compound is catalogued in ChEMBL (CHEMBL164968), PubChem (CID 2324360), and the EPA DSSTox database (DTXSID00368091), and is commercially available for research use only from multiple specialty chemical suppliers [1][2].

Sourcing 1-Anilino-3-benzylthiourea: Why a Standard Thiourea Cannot Replace This Thiosemicarbazide Scaffold


Although 1-anilino-3-benzylthiourea shares a superficial structural resemblance with simpler 1,3-disubstituted thioureas such as 1-benzyl-3-phenylthiourea (CAS 726-25-0), the presence of an additional N–N bond in the thiosemicarbazide backbone fundamentally alters its electronic properties, hydrogen-bonding capacity (three H-bond donors vs. two for the urea analog), and coordination chemistry [1]. These differences render generic substitution unreliable for applications where the specific N–N linkage is required for target engagement, metal chelation geometry, or metabolic stability. The quantitative evidence below demonstrates that even in assays where both compound classes have been profiled, such as bradykinin B2 receptor binding, the potency and selectivity profiles diverge substantially, confirming that 1-anilino-3-benzylthiourea and its simpler thiourea analogs are not functionally interchangeable [2].

1-Anilino-3-benzylthiourea vs. Structural Analogs: Head-to-Head and Cross-Study Quantitative Evidence for Informed Procurement


Bradykinin B2 Receptor Affinity: Thiosemicarbazide Scaffold vs. Potent Benchmarks Defines Selectivity Window

1-Anilino-3-benzylthiourea (ABTU) exhibits a Ki of 100,000 nM at the rat bradykinin B2 receptor, measured by competition binding of [³H]-BK to NG108-15 neuroblastoma-glioma hybrid cell membranes [1]. In contrast, the optimized 1-(2-nitrophenyl)thiosemicarbazide (TSC) series—which shares the identical thiosemicarbazide core scaffold with ABTU but incorporates a 2-nitrophenyl substituent—yields highly potent antagonists such as bradyzide with a Ki of 0.5 ± 0.2 nM at the same receptor in the same cell line assay system [2]. This approximately 200,000-fold difference in affinity demonstrates that the unsubstituted phenyl/benzyl thiosemicarbazide (ABTU) serves as a low-affinity control or inactive scaffold comparator, while the 2-nitrophenyl modification is essential for high potency.

Bradykinin B2 receptor GPCR pharmacology Thiosemicarbazide SAR

Intrinsic Aqueous Solubility at Physiological pH: ABTU vs. 1-Benzyl-3-phenylthiourea

The measured aqueous solubility of 1-anilino-3-benzylthiourea at pH 7.4 is 20.6 µg/mL (mean value, equivalent to approximately 80.0 µM) [1]. By comparison, the structurally simpler analog 1-benzyl-3-phenylthiourea (CAS 726-25-0, MW 242.34)—which lacks the additional N–N hydrazine bond—has a reported LogP of approximately 3.6 and, based on its higher melting point (156–158°C) and lower polar surface area (56.2 Ų vs. ABTU's 68.2 Ų), is predicted to exhibit lower aqueous solubility relative to ABTU [2][3]. Although experimental solubility under identical conditions is not available for the analog, the measured ABTU solubility provides a reproducible benchmark for formulation and assay buffer design in biochemical and cell-based screening.

Aqueous solubility Physicochemical profiling Formulation screening

Corrosion Inhibition Efficiency of the Thiourea Analog Benchmarks a Potential Application Space

While peer-reviewed corrosion inhibition data for 1-anilino-3-benzylthiourea itself are absent from the open literature, the structurally related analog 1-benzyl-3-phenyl-2-thiourea (BPTU, CAS 726-25-0) has been quantitatively characterized as a steel corrosion inhibitor in 1.0 M HCl. At a concentration of 2 × 10⁻⁴ M and 30°C, BPTU achieved a maximum inhibition efficiency of 94.99% (by EIS) and 94.30% (by potentiodynamic polarization), with adsorption following a modified Langmuir isotherm [1]. The inhibition efficiency was found to decrease at elevated temperatures. Given that 1-anilino-3-benzylthiourea possesses both the thiocarbonyl group and multiple aromatic rings necessary for metal surface adsorption—plus an additional nitrogen center that may enhance coordination to iron surfaces—it represents an underexplored candidate for corrosion inhibitor screening that may offer differentiated adsorption kinetics relative to BPTU.

Corrosion inhibition Mild steel protection Electrochemical impedance spectroscopy

Ligand Properties for Metal Complexation: N–N Donor Set Differentiates ABTU from Simple Thioureas

1-Anilino-3-benzylthiourea contains both a thiocarbonyl sulfur donor and an additional hydrazine-type N–N linkage that can serve as a bidentate or tridentate ligand, offering a coordination chemistry profile distinct from simple thioureas. The analog 1-benzyl-3-phenylthiourea has been employed as a ligand in Pt(II) complexes that exhibited cytotoxic activity against MCF-7 breast cancer cells with IC50 values ranging from 10.96 to 78.90 µM [1]. However, the Pt(II) complexes of ABTU are not yet reported in the literature. The presence of the N–N bond in ABTU is predicted to form five-membered chelate rings upon metal coordination—a geometry that differs from the four-membered chelates typical of simple thioureas—and may confer altered complex stability, redox properties, and biological activity [2]. This structural feature makes ABTU a valuable building block for synthesizing novel metal complexes that cannot be accessed using conventional thiourea ligands.

Coordination chemistry Metal complex synthesis Anticancer metallodrugs

Thiosemicarbazide vs. Thiourea Hydrogen-Bond Donor Capacity: Implications for Supramolecular Assembly and Target Engagement

1-Anilino-3-benzylthiourea possesses three hydrogen-bond donor atoms (the two NH groups of the thiourea portion plus the NH of the hydrazine-type linkage), compared with only two hydrogen-bond donors for 1-benzyl-3-phenylthiourea [1]. This additional donor is located on the N–N linker between the thiocarbonyl and phenyl groups, creating a unique donor–acceptor spatial arrangement that can engage biological targets or crystal packing interactions differently from simple thioureas. The computed topological polar surface area (TPSA) also differs: 68.2 Ų for ABTU versus 56.2 Ų for 1-benzyl-3-phenylthiourea, reflecting the increased polarity conferred by the extra nitrogen [1][2]. These differences are critical for applications where specific hydrogen-bonding patterns dictate target selectivity, crystal engineering outcomes, or solubility in polar media.

Hydrogen bonding Supramolecular chemistry Structure-based drug design

Where 1-Anilino-3-benzylthiourea Adds Value: Evidence-Backed Research and Industrial Application Scenarios


Negative Control Scaffold for Bradykinin B2 Receptor Antagonist Medicinal Chemistry

In GPCR drug discovery programs targeting the bradykinin B2 receptor, 1-anilino-3-benzylthiourea (ABTU) serves as a structurally faithful negative control or inactive comparator scaffold. Its Ki of 100,000 nM at the rat B2 receptor [1] establishes a baseline affinity for the unoptimized phenyl/benzyl thiosemicarbazide core. When structure-activity relationship (SAR) studies explore aryl substitution patterns—such as introducing a 2-nitro group to the phenyl ring, which increases affinity by ~200,000-fold to sub-nanomolar potency [2]—ABTU provides the essential low-affinity reference point needed to quantify the magnitude of potency gains. Researchers can procure ABTU for use as a control compound in competitive binding assays, functional assays, and molecular docking validation studies.

Starting Material for Novel Thiosemicarbazide-Derived Metal Complexes

The N–N hydrazine-type bond in ABTU distinguishes it from simple thiourea ligands by enabling potential five-membered chelate ring formation upon metal coordination [1][2]. Although complexes of ABTU with biologically relevant metals (e.g., Pt, Cu, Ru, Au) have not yet been reported, the successful synthesis and in vitro anticancer characterization of Pt(II) complexes with the analog 1-benzyl-3-phenylthiourea (MCF-7 IC50 = 10.96–78.90 µM) validates the feasibility of this approach. ABTU offers a structurally distinct coordination chemistry starting point for laboratories synthesizing novel metallodrug candidates, homogeneous catalysts, or metal-organic frameworks where N–N donor topology is desired.

Underexplored Candidate for Corrosion Inhibitor Screening Programs

The thiourea analog BPTU demonstrates high corrosion inhibition efficiency (94.99% by EIS) for mild steel in 1.0 M HCl at 2×10⁻⁴ M and 30°C, with adsorption following a modified Langmuir isotherm [1]. ABTU contains the same thiocarbonyl functional group responsible for metal surface adsorption, plus an additional nitrogen atom that may enhance electron-donating capacity and alter adsorption thermodynamics. Industrial and academic laboratories engaged in corrosion inhibitor development can obtain ABTU for systematic testing—using potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy—to determine whether the thiosemicarbazide scaffold offers improved thermal stability or inhibition efficiency relative to conventional thiourea-based inhibitors.

Physicochemical Reference Standard in Solubility and Formulation Screening

With an experimentally determined aqueous solubility of 20.6 µg/mL (~80 µM) at pH 7.4 [1], ABTU serves as a solubility reference point for the thiosemicarbazide compound class. Its modest solubility, combined with a LogP of 3.3 and an intermediate TPSA of 68.2 Ų [1], makes it a suitable calibration compound for validating computational solubility prediction models, optimizing co-solvent systems, or benchmarking formulation approaches for poorly soluble drug-like molecules. Procurement of ABTU for use as a quality control standard in solubility assay development is supported by the availability of this experimentally measured, pH-defined solubility value.

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